molecular formula C18H32Si B11951425 Dodecylphenylsilane CAS No. 18510-28-6

Dodecylphenylsilane

Cat. No.: B11951425
CAS No.: 18510-28-6
M. Wt: 276.5 g/mol
InChI Key: FLEGMUFXIMQKRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecylphenylsilane is an organosilicon compound characterized by a silane core bonded to a phenyl group and a dodecyl (C₁₂H₂₅) alkyl chain. Its molecular formula is hypothesized as C₁₈H₃₂Si, combining the phenyl (C₆H₅) and dodecyl (C₁₂H₂₅) groups with a silicon atom.

Properties

CAS No.

18510-28-6

Molecular Formula

C18H32Si

Molecular Weight

276.5 g/mol

IUPAC Name

dodecyl(phenyl)silane

InChI

InChI=1S/C18H32Si/c1-2-3-4-5-6-7-8-9-10-14-17-19-18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17,19H2,1H3

InChI Key

FLEGMUFXIMQKRS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[SiH2]C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecylphenylsilane can be synthesized through the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction typically involves the use of a platinum catalyst under mild conditions. The general reaction can be represented as follows:

C6H5SiH3+C12H24C6H5Si(C12H25)H2\text{C6H5SiH3} + \text{C12H24} \rightarrow \text{C6H5Si(C12H25)H2} C6H5SiH3+C12H24→C6H5Si(C12H25)H2

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydrosilylation process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Dodecylphenylsilane can undergo oxidation reactions to form silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced using hydride donors such as lithium aluminum hydride to form silanes with lower oxidation states.

    Substitution: this compound can participate in substitution reactions where the phenyl or dodecyl groups are replaced by other functional groups. This is often achieved using halogenating agents or organometallic reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, mild temperatures.

    Reduction: Lithium aluminum hydride, room temperature.

    Substitution: Halogenating agents, organometallic reagents, varying temperatures.

Major Products:

Scientific Research Applications

Chemistry: Dodecylphenylsilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of silicon-based polymers and materials with unique properties.

Biology: In biological research, this compound is utilized in the modification of surfaces to enhance biocompatibility and reduce biofouling. It is also investigated for its potential in drug delivery systems due to its ability to form stable bonds with biological molecules.

Medicine: The compound is explored for its use in medical devices and implants, where its biocompatibility and stability are advantageous. It is also studied for its potential in targeted drug delivery and imaging applications.

Industry: this compound finds applications in the coatings industry, where it is used to improve the adhesion and durability of paints and coatings. It is also employed in the production of specialty chemicals and materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of dodecylphenylsilane involves its ability to form strong covalent bonds with both organic and inorganic substrates. This dual reactivity is due to the presence of the silicon atom, which can interact with a wide range of functional groups. The phenyl and dodecyl groups provide hydrophobic and hydrophilic properties, respectively, allowing the compound to interact with diverse environments. The molecular targets and pathways involved include surface modification, adhesion promotion, and stabilization of reactive intermediates .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of dodecylphenylsilane with structurally related silanes:

Compound CAS No. Formula Molecular Weight (g/mol) Boiling Point Reactivity Applications
This compound N/A C₁₈H₃₂Si (inferred) ~264.5 (estimated) High (>250°C) Moderate (stable in non-polar environments) Coatings, surfactants, hydrophobic agents
Diphenylsilane 775-12-2 C₁₂H₁₂Si 184.31 230–235°C Reactive (Si–H bond hydrolysis) Polymer crosslinking, catalysis
Dimethylphenylsilane 766-77-8 C₈H₁₂Si 136.27 ~170°C Low (stable Si–C bonds) Lubricants, silicone precursors
Trichlorophenylsilane N/A C₆H₅Cl₃Si 211.56 201°C High (hydrolyzes readily) Surface modification, silane coupling agents
Dodecyl(fluoro)dioctylsilane 6304-53-6 C₂₈H₅₉FSi 442.84 N/A Moderate (fluorine enhances stability) Water-repellent coatings, specialty polymers

Key Observations :

  • Molecular Weight : this compound’s long alkyl chain increases its molecular weight compared to diphenylsilane or dimethylphenylsilane, enhancing hydrophobicity and reducing solubility in polar solvents .
  • Boiling Point : The dodecyl chain likely raises the boiling point significantly compared to smaller silanes like dimethylphenylsilane.
  • Reactivity : Unlike trichlorophenylsilane, which hydrolyzes readily due to Cl–Si bonds, this compound’s alkyl/aryl substituents confer stability in ambient conditions .

Chemical Reactivity and Stability

  • Hydrolysis: this compound is expected to resist hydrolysis due to its non-polar alkyl and aryl groups, contrasting with diphenylsilane (Si–H bond reactivity) and trichlorophenylsilane (Cl–Si bond hydrolysis) .
  • Thermal Stability : The dodecyl chain enhances thermal stability, making it suitable for high-temperature applications compared to smaller silanes like dimethylphenylsilane .
  • Functionalization : The phenyl group enables π–π interactions, while the dodecyl chain provides steric bulk, influencing its behavior in catalytic or surface-modification contexts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.